Homo Sildenafil

Beschreibung

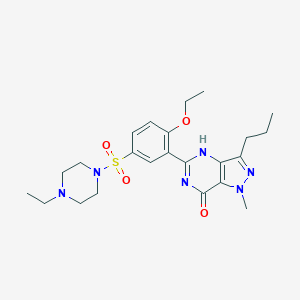

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEXYQIZUOHDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214510 | |

| Record name | Homosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642928-07-2 | |

| Record name | Homosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642928-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0642928072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3JH0S0QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural and Molecular Characterization of Homo Sildenafil

Advanced Spectroscopic and Spectrometric Analysis

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the structural elucidation of Sildenafil (B151) analogs like Homo Sildenafil. In positive ion mode, this compound is readily identified by its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 489. researchgate.net This observed mass is consistent with its molecular formula, C₂₃H₃₂N₆O₄S, and a molecular weight of 488.60 g/mol . lgcstandards.com

Tandem mass spectrometry (MS²) analysis of the [M+H]⁺ ion provides critical structural information through characteristic fragmentation patterns. A prominent fragment ion is observed at m/z 377. researchgate.net This fragment corresponds to the loss of the N-ethylpiperazine moiety from the parent molecule, a fragmentation pathway that is also characteristic of Sildenafil itself (which loses its N-methylpiperazine group to produce the same ion). researchgate.net The presence and comparison of these fragments to known standards like Sildenafil are crucial for confirming the core structure and identifying the specific analog. The difference of 14 atomic mass units between the parent ions of this compound (m/z 489) and Sildenafil (m/z 475) directly points to the substitution of a methyl group with an ethyl group on the piperazine (B1678402) ring.

Table 1: Key ESI-MS Ions for this compound

| Ion Description | Observed m/z |

| Protonated Molecule [M+H]⁺ | 489 |

| Fragment after loss of piperazine moiety | 377 |

Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS)

Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS) offers enhanced analytical capabilities for complex samples containing Sildenafil analogs. This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of the parent compound and its fragments. nih.gov

LC-Q-TOF-MS has been instrumental in the study of this compound's biotransformation, enabling the identification and characterization of its various metabolites. The high mass accuracy of a TOF analyzer allows for the confident assignment of molecular formulas to metabolites, distinguishing them from other endogenous or exogenous compounds in a biological matrix. The coupling with liquid chromatography allows for the separation of the parent drug from its metabolites prior to mass analysis, providing a comprehensive metabolic profile.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. While specific spectra for this compound are not widely published, its structural similarity to Sildenafil allows for the reliable prediction of its characteristic absorption bands. The IR spectrum is expected to be dominated by vibrations corresponding to its core functional groups. For instance, a strong absorption band attributable to the C=O (carbonyl) stretching vibration of the pyrimidinone ring is expected around 1698 cm⁻¹. nih.gov The spectral region between 1720-1150 cm⁻¹ is considered particularly important for the detection of Sildenafil analogues. nih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Pyrimidinone) | ~1698 | Stretching |

| C=C (Aromatic) | ~1580 / 1563 | Stretching |

| N-C=N | ~1529 | Stretching |

| SO₂ (Sulfonyl) | ~1350 & ~1170 | Asymmetric & Symmetric Stretching |

| C-O-C (Ether) | ~1240 | Asymmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is used as a detection method in liquid chromatography. The UV spectrum of this compound is comparable to that of Sildenafil due to their identical chromophoric systems. Sildenafil typically exhibits a significant maximum absorption wavelength (λmax) around 292 nm. Slight variations may occur depending on the solvent used. This characteristic absorption allows for the quantitative analysis of this compound in various samples using techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Chemical Synthesis Pathways and Methodological Advancements for this compound

The chemical synthesis of this compound follows established pathways developed for Sildenafil and its other analogs. acs.orgnih.gov The general strategy involves a multi-step process culminating in the coupling of two key intermediates.

The synthesis typically begins with the construction of the pyrazolo-pyrimidinone core. A separate synthetic route prepares the substituted benzene moiety, 2-ethoxy-5-(chlorosulfonyl)benzoic acid. A crucial step in the synthesis of Sildenafil analogs is the chlorosulfonation of the 2-ethoxybenzoic acid derivative. acs.orgnih.gov Methodological advancements have focused on improving this step, for example, by using a combination of chlorosulfonic acid and thionyl chloride to achieve higher yields and purity of the resulting sulfonyl chloride. nih.gov

The pivotal step that differentiates the synthesis of this compound from that of Sildenafil is the sulfonamide formation. The intermediate, 4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride, is reacted with N-ethylpiperazine. acs.org This contrasts with the synthesis of Sildenafil, which utilizes N-methylpiperazine at this stage. acs.orgnih.gov This nucleophilic substitution reaction couples the two main fragments of the molecule, yielding the final this compound product. Further advancements in the synthesis of the pyrazolo[4,3-d]pyrimidin-7-one ring system have explored greener approaches, such as using water as a reaction medium to reduce environmental impact and cost. rsc.org

Pharmacological and Biochemical Investigations of Homo Sildenafil

Inhibition of Phosphodiesterase Enzymes by Homo Sildenafil (B151)

Homo Sildenafil is known to act as a phosphodiesterase inhibitor. biorbyt.commedchemexpress.eu Phosphodiesterase enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides like cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can lead to increased levels of these signaling molecules, affecting various physiological processes.

Selectivity and Potency of PDE5 Inhibition by this compound

Research indicates that this compound is a phosphodiesterase inhibitor, similar to Sildenafil. biorbyt.commedchemexpress.eu Sildenafil itself is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). nih.govabcam.com While direct, detailed studies focusing solely on the selectivity and potency of this compound's PDE5 inhibition are less extensively documented in the provided search results compared to Sildenafil, its classification as a Sildenafil analog and PDE inhibitor suggests it likely shares a similar inhibitory profile, particularly concerning PDE5. biorbyt.commedchemexpress.eu Some information suggests that synthetic derivatives of PDE-5 inhibitors, such as this compound, have been identified. researchgate.netresearchgate.netresearchgate.net

Comparative Analysis of PDE Inhibition Profile with Sildenafil and Other Analogues

This compound is recognized as an analog of Sildenafil. biorbyt.commedchemexpress.eu Sildenafil is well-established as a selective PDE5 inhibitor. nih.govabcam.com The efficacy of Sildenafil in treating conditions like erectile dysfunction stems from its ability to inhibit PDE5, which is responsible for the degradation of cGMP in specific tissues. nih.govdaicelpharmastandards.combiosynth.com While specific comparative data on the full PDE inhibition profile (across different PDE types) of this compound versus Sildenafil and other analogs like Vardenafil or Tadalafil is limited in the provided snippets, the structural similarity of this compound to Sildenafil implies a potentially similar mechanism of action involving PDE inhibition. amazonaws.com Some sources mention this compound alongside other synthetic derivatives and analogs of PDE5 inhibitors, indicating a structural and functional relationship. researchgate.netresearchgate.netresearchgate.netamazonaws.com Vardenafil, another PDE5 inhibitor, is noted to have an IC50 of 0.7 nM for PDE5 and shows lower inhibition against PDE1 and PDE6. medchemexpress.com Avanafil is also described as a potent and selective PDE5 inhibitor with varying IC50 values across different PDE types. medchemexpress.com The comparative analysis often involves assessing the potency (e.g., IC50 values) and selectivity ratios against different PDE isoforms (PDE1-11).

Molecular Mechanisms of Action of this compound

The molecular mechanisms of action of this compound are understood in the context of its activity as a phosphodiesterase inhibitor, particularly its likely effect on the PDE5 enzyme, similar to its parent compound, Sildenafil. biorbyt.commedchemexpress.eumedchemexpress.commedchemexpress.com

Interaction with the Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway

Inhibition of PDE5 by compounds like Sildenafil leads to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP). nih.govdaicelpharmastandards.combiosynth.com This occurs because PDE5 is the enzyme primarily responsible for the hydrolysis and degradation of cGMP in certain tissues. nih.gov The nitric oxide (NO)/cGMP pathway is a crucial signaling cascade involved in various physiological processes, including smooth muscle relaxation and vasodilation. daicelpharmastandards.combiosynth.comresearchgate.net NO activates guanylate cyclase, which in turn catalyzes the synthesis of cGMP from guanosine triphosphate (GTP). By inhibiting PDE5, this compound, like Sildenafil, is expected to enhance and prolong the effects of cGMP. nih.govdaicelpharmastandards.combiosynth.com Agents that enhance the NO-cGMP signal transduction pathway may be beneficial in treating conditions like erectile dysfunction. researchgate.net

Impact on Smooth Muscle Relaxation and Vasodilation

Increased levels of cGMP resulting from PDE5 inhibition lead to the activation of protein kinase G (PKG), which phosphorylates various proteins involved in smooth muscle contraction. This phosphorylation cascade ultimately results in the relaxation of smooth muscle cells. daicelpharmastandards.combiosynth.com In the context of vascular tissue, smooth muscle relaxation leads to vasodilation, or the widening of blood vessels, increasing blood flow. daicelpharmastandards.combiosynth.comresearchgate.netinvivochem.cnrssing.com This mechanism is central to the therapeutic effects of PDE5 inhibitors in conditions responsive to increased blood flow. daicelpharmastandards.combiosynth.com this compound, as a PDE inhibitor, is expected to exert similar effects on smooth muscle relaxation and vasodilation by influencing the NO/cGMP pathway. researchgate.netinvivochem.cnrssing.com

Ligand-Target Interactions and Binding Affinity Studies

While specific detailed studies on the ligand-target interactions and binding affinity of this compound were not extensively found in the provided search results, its classification as a PDE inhibitor and analog of Sildenafil suggests that its primary molecular target is likely the PDE5 enzyme. biorbyt.commedchemexpress.eumedchemexpress.com Studies on Sildenafil have characterized its potent binding to PDE5. abcam.com The binding affinity is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values reflect the concentration of the inhibitor required to reduce the enzyme's activity by half. The structural similarities between this compound and Sildenafil imply that they would interact with the active site of the PDE5 enzyme in a comparable manner, although potential differences in binding affinity and kinetics could exist due to the structural variations. amazonaws.com Some sources list this compound alongside other PDE5 inhibitors and analogs, implying similar target interactions. chem960.combiosynth.comchemicalbook.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135565273 |

| Sildenafil | 135398744 |

| Sildenafil Citrate | 62853 |

Interactive Data Tables

Based on the provided text, specific quantitative data for this compound's PDE inhibition profile (IC50, Ki values across different PDEs) is not explicitly detailed in a format suitable for creating interactive data tables that directly compare this compound to Sildenafil or other analogs with numerical precision across multiple PDE types. The text primarily describes this compound as a PDE inhibitor and analog of Sildenafil, with more detailed quantitative data (like IC50 values) provided for Sildenafil and other known PDE5 inhibitors like Vardenafil and Avanafil in a comparative context. Therefore, a comparative data table with specific numerical values for this compound cannot be generated based solely on the provided search results.

However, we can represent the qualitative information about PDE5 inhibition and the relationship between this compound and Sildenafil as a conceptual table:

Enzyme Kinetics and Inhibition Constants (Ki, IC50) for this compound

This compound is recognized as a synthetic analog of sildenafil, functioning as a phosphodiesterase (PDE) inhibitor wikipedia.orgmedchemexpress.com. Its primary mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5) nih.govcaymanchem.com.

Research findings indicate that this compound is a potent inhibitor of PDE5. A reported half-maximal inhibitory concentration (IC50) for this compound against PDE5 is 8.9 nM caymanchem.com. This value quantifies the concentration of this compound required to inhibit 50% of the enzyme activity of PDE5 under specific experimental conditions.

Comparative studies have assessed the inhibitory activity of this compound relative to its parent compound, sildenafil. This compound has been found to possess approximately 35% of the PDE5 inhibition activity of sildenafil, while maintaining a similar selectivity profile wikipedia.org.

The available data on the enzyme kinetics of this compound primarily focuses on its inhibitory effect on PDE5, as reflected in the reported IC50 value. Detailed kinetic parameters such as the inhibition constant (Ki) are less extensively documented in the immediately available literature.

The following table summarizes the key inhibition constant data for this compound against PDE5:

| Enzyme Target | Inhibition Constant | Value | Unit | Reference |

| PDE5 | IC50 | 8.9 | nM | caymanchem.com |

Further detailed research into the enzyme kinetics of this compound, including comprehensive Ki determinations across various PDE isoforms, would provide a more complete understanding of its biochemical profile and selectivity.

Metabolic Studies of Homo Sildenafil

Identification and Characterization of Homo Sildenafil (B151) Metabolites

Research employing techniques such as liquid chromatography-quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS) and tandem mass spectrometry (LC-Q-TOF-MS/MS) has been instrumental in identifying and characterizing homo sildenafil metabolites. nih.govresearchgate.net Studies involving both in vitro (human liver microsomes) and in vivo (rat urine and feces) samples have been conducted to explore the metabolic profile of this compound. nih.govresearchgate.net One study identified six metabolites of this compound in treated samples. nih.govresearchgate.net

Enzymatic Biotransformation Pathways

The biotransformation of this compound is primarily mediated by enzymatic processes, similar to its analog sildenafil. wikipedia.org

Role of Cytochrome P450 (CYP) Enzymes in this compound Metabolism

Cytochrome P450 (CYP) enzymes are key players in the metabolism of many xenobiotics, including sildenafil and its analogs. wikipedia.orgjacc.orgnih.govresearchgate.netnih.gov These microsomal isozymes are responsible for the oxidative metabolism that leads to the formation of various metabolites. wikipedia.orgjacc.orgnih.gov

Similar to sildenafil, this compound is mainly metabolized by the microsomal isozyme CYP3A4, with a secondary contribution from CYP2C9. wikipedia.org These enzymes facilitate the metabolic breakdown of the compound. wikipedia.orgjacc.orgnih.gov

In Vitro Metabolic Stability Assays

In vitro studies utilizing human liver microsomes have been performed to assess the metabolic stability of this compound and identify its metabolites. nih.govresearchgate.net These assays involve incubating this compound with liver microsomes and analyzing the resulting transformation products using advanced mass spectrometry techniques. nih.govresearchgate.net These studies contribute to understanding how readily this compound is metabolized by hepatic enzymes.

In Vivo Metabolic Fate in Animal Models

In vivo metabolic studies using animal models, such as rats, have been conducted to investigate the metabolic fate of this compound within a biological system. nih.govresearchgate.net Analysis of urine and feces samples from rats treated with this compound has allowed for the identification of metabolites formed in vivo. nih.govresearchgate.net These studies provide insights into the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

Pharmacokinetic Profiles of this compound and its Metabolites

Information specifically detailing the complete pharmacokinetic profiles of this compound and its metabolites is limited in the provided search results. However, by analogy to sildenafil, which is primarily eliminated by hepatic metabolism nih.gov, it can be inferred that the metabolic pathways discussed contribute significantly to the clearance of this compound. The major active metabolite of sildenafil, N-desmethylsildenafil, reaches plasma levels approximately 40% of those of sildenafil, and is further metabolized with a half-life of 4 hours. wikipedia.org While a direct equivalent for this compound is not explicitly detailed with full pharmacokinetic parameters, the identification of metabolites in biological samples from in vivo studies confirms their presence and suggests their circulation and excretion. nih.govresearchgate.net

Bioavailability Considerations of this compound Metabolites

This compound, a synthetic analog of Sildenafil, undergoes metabolic transformation within biological systems. While comprehensive pharmacokinetic studies specifically detailing the bioavailability of all this compound metabolites are limited in published literature, research into its metabolic profile provides insights into the fate of the compound and its derivatives. Metabolic studies have identified several metabolites of this compound using advanced analytical techniques such as liquid chromatography quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS) and tandem mass spectrometry (LC-Q-TOF-MS/MS). nih.gov These studies, often conducted in both in vitro systems (e.g., human liver microsomes) and in vivo models, aim to characterize the metabolic pathways involved. nih.gov

A key consideration regarding the biological activity and duration of effect of this compound is the bioavailability of its active metabolites. Research indicates that the plasma level of the equivalent homosildenafil metabolite, likely the N-desmethyl analog of this compound, reaches approximately 40% of the bioavailability observed for Sildenafil. indiamart.com This suggests that a significant portion of the systemic exposure and potential pharmacological activity attributed to this compound could be related to its primary metabolite. This N-desmethyl metabolite is reported to undergo further metabolism and has an estimated half-life of 4 hours. indiamart.com

The following table summarizes the reported relative plasma level and half-life of the primary this compound metabolite:

| Metabolite | Relative Plasma Level (compared to Sildenafil bioavailability) | Half-life |

| Equivalent this compound Metabolite (likely N-desmethyl analog) | ~40% indiamart.com | ~4 hours indiamart.com |

Preclinical Research and Investigational Applications of Homo Sildenafil

In Vitro Pharmacological Efficacy Studies

In vitro studies are crucial for understanding the direct effects of Homo Sildenafil (B151) on biological targets, such as enzymes and isolated tissues. These studies help characterize its potency and selectivity.

Cellular Assays for PDE Inhibition and cGMP Accumulation

Phosphodiesterase (PDE) enzymes play a key role in hydrolyzing cyclic nucleotides like cyclic guanosine (B1672433) monophosphate (cGMP). Inhibiting certain PDE isoforms, particularly PDE5, leads to increased intracellular cGMP levels, which is a primary mechanism for smooth muscle relaxation and vasodilation. Studies have investigated the ability of Homo Sildenafil and related analogues to inhibit PDE activity.

Research indicates that this compound possesses PDE5 inhibitory activity. One source suggests this compound has approximately 35% of the PDE5 inhibition activity of sildenafil, with similar selectivity. wikipedia.org Sildenafil itself is known to be highly selective for PDE5 compared to other PDE isoforms. nih.gov This inhibition of PDE5 by sildenafil, and by extension its analogues like this compound, leads to an accumulation of cGMP within cells. nih.govresearchgate.net The increase in cGMP levels is a critical step in the signaling pathway that mediates smooth muscle relaxation.

Data on the in vitro pharmacological activities of sildenafil and analogous PDE-5 inhibitors, often expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity), are used to compare their potency. A lower IC50 value indicates higher potency. While specific IC50 data for this compound was not extensively detailed in the provided search results, related analogues like hydroxyhomosildenafil have shown comparable or slightly greater potency than sildenafil in vitro. researchgate.net

Studies on Isolated Tissues (e.g., Corpus Cavernosum)

Studies on isolated tissues, particularly the corpus cavernosum, are essential for evaluating the functional effects of PDE5 inhibitors on the smooth muscle relaxation necessary for erectile function. These studies often involve exposing tissue strips to the compound and observing changes in tension or relaxation in response to various stimuli.

Sildenafil, as a well-characterized PDE5 inhibitor, has been shown to enhance the relaxant effect of nitric oxide (NO) on isolated human corpus cavernosum tissue. nih.gov It does not typically have a direct relaxant effect in the absence of NO but potentiates the NO-cGMP pathway. nih.gov By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow. nih.gov

While specific studies on isolated tissues using this compound were not prominently featured in the search results, research on sildenafil and other analogues provides insight into the expected effects. Analogues of sildenafil have demonstrated concentration-dependent relaxations in isolated rabbit aorta and corpus cavernosum tissues. researchgate.net These compounds have also been shown to potentiate NO-dependent vasodilation in endothelium-intact rabbit aorta, similar to sildenafil. researchgate.net

In Vivo Pharmacological Efficacy Studies in Animal Models

In vivo studies in animal models are conducted to assess the effects of this compound in a complex biological system, providing information on its potential efficacy in treating conditions like erectile dysfunction.

Assessment of Erectile Function Parameters

In vivo studies in animal models of ED typically involve assessing parameters related to erectile function. A common method is the measurement of intracavernosal pressure (ICP), often in response to electrical stimulation of the cavernous nerve. researchgate.net The ratio of ICP to mean arterial pressure (MAP) and the area under the erectile curve (AUC) are often used as indicators of erectile response. researchgate.net

Studies with sildenafil in anesthetized rats have shown that it can significantly prolong the decay period of the intracavernosal pressure response induced by electrical stimulation of the cavernous nerve. researchgate.net Some studies have also reported increases in the amplitude of the erectile response (ICP/MAP ratio) and AUC with sildenafil treatment in certain animal models. researchgate.net

While direct data for this compound is limited in the provided results, the assessment methods used for sildenafil and other analogues in animal models would likely be applied to investigate the in vivo efficacy of this compound. For instance, a study on a related compound, HTE001, in normal rats assessed penile erection and the decay period, suggesting similar parameters would be relevant for this compound. researchgate.net

Neuropharmacological Investigations

Neuropharmacological investigations explore the effects of compounds on the nervous system. While the primary action of PDE5 inhibitors like sildenafil is on peripheral tissues involved in erection, there is also interest in their potential effects on the central nervous system (CNS).

Research on sildenafil has indicated that it can cross the blood-brain barrier and may exert biochemical and physiological effects in the brain. researchgate.net Some preclinical studies have explored the neuropharmacological properties of sildenafil, including its potential influence on the NO-cGMP pathway in the brain. faceblind.org For example, studies in mice have investigated the rewarding properties of sildenafil, suggesting involvement of the NO-cGMP pathway. faceblind.org Sildenafil has also been investigated for potential effects on cognitive function in animal models. researchgate.net

While specific neuropharmacological studies on this compound were not found in the provided results, the known CNS activity of sildenafil suggests that similar investigations could be relevant for its analogues. The NO-cGMP pathway is present in the central and peripheral nervous system, and compounds affecting this pathway can have diverse neuropharmacological effects. faceblind.org

Central Nervous System Effects of this compound

While the primary target of PDE5 inhibitors like sildenafil is the peripheral vasculature to treat conditions like erectile dysfunction, PDE5 is also present in the brain, suggesting potential central nervous system (CNS) effects. faceblind.orgresearchgate.netjacc.org Studies on sildenafil, a close analog, have reported CNS effects in both rodents and humans, including dizziness, depression, insomnia, abnormal dreams, and nervousness. faceblind.orgresearchgate.net The ability of sildenafil to cross the blood-brain barrier supports the possibility of direct effects on neurons in brain structures. researchgate.net Research indicates that sildenafil may influence aggressive behavior in mice, particularly after the cessation of chronic treatment. researchgate.net

Involvement of NO-cGMP Pathway in Behavioral Responses

The effects of PDE5 inhibitors in the CNS are linked to the nitric oxide (NO)-cyclic GMP (cGMP) signaling pathway. NO functions as a neuronal messenger or neurotransmitter in the central and peripheral nervous system, and it activates guanylyl cyclase, increasing cGMP levels. faceblind.orgresearchgate.net PDE5 inhibitors prevent the breakdown of cGMP, thus prolonging its action. jacc.org Regions of the brain involved in reward circuits have high concentrations of NO synthase, guanylyl cyclase, and PDE5, suggesting the NO-cGMP pathway's involvement in various behaviors. faceblind.org Studies on sildenafil have explored its potential influence on rewarding effects, possibly mediated through the activation of the NO-cGMP signaling pathway and increased intracellular cGMP concentrations. faceblind.org Elevated concentrations of cGMP have been associated with increased aggressive behavior in some research. researchgate.net

Toxicological Assessments and Safety Profiles of this compound

Toxicological assessments and the evaluation of safety profiles for compounds like this compound are crucial, especially given its identification as an adulterant in unregulated products. Due to its structural similarity to sildenafil, much of the toxicological understanding is inferred from studies on sildenafil and reports involving products containing this compound.

Assessment of Potential Adverse Reactions and Side Effects

The safety profile of this compound is not as extensively characterized as that of sildenafil due to limited clinical data. However, based on its structural similarity and mechanism of action as a PDE5 inhibitor, it is anticipated to share potential adverse reactions and side effects with sildenafil. Common adverse effects associated with sildenafil include headache, flushing, dyspepsia, nasal congestion, and visual disturbances. nih.govclinexprheumatol.orgnih.govekb.eg More serious, though rare, adverse events reported with sildenafil include priapism and transient altered color vision, particularly at higher doses. nih.gov Case reports linked to products adulterated with this compound have highlighted severe outcomes such as hypoglycemia and hypotension. Regulatory actions, including recalls, have been issued for products containing this compound due to associated cardiovascular risks.

Evaluation of Drug-Drug Interactions with this compound

The potential for drug-drug interactions with this compound is a significant concern, again drawing parallels with sildenafil. Sildenafil is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9. jacc.orgresearchgate.netnih.gov Therefore, co-administration with inhibitors or inducers of these enzymes can affect its plasma concentrations. jacc.orgresearchgate.netnih.gov A critical and well-documented interaction for sildenafil is with nitrates and nitric oxide donors, which can lead to profound and potentially dangerous hypotension due to the potentiation of their vasodilatory effects via the NO-cGMP pathway. jacc.orgnih.govresearchgate.netservice.gov.uk This interaction is considered a contraindication for sildenafil use. researchgate.netservice.gov.uk Interactions with other medications metabolized by CYP2C9 have also been considered, although studies with sildenafil and drugs like tolbutamide (B1681337) and warfarin (B611796) have not shown significant effects on their metabolic clearance. jacc.org Concurrent use of sildenafil with antiretroviral protease inhibitors, which are potent CYP3A4 inhibitors, can significantly increase sildenafil plasma concentrations and half-life, raising concerns for enhanced pharmacological and toxicological effects. researchgate.netnih.govnih.gov

Analytical Methodologies for Homo Sildenafil Detection and Quantification

Chromatographic Techniques for Identification and Quantification

Chromatographic techniques are widely used for the separation and analysis of Homo Sildenafil (B151) and its analogues. These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their separation and subsequent detection. wikidata.orgmims.commyskinrecipes.comkoreascience.krresearchgate.netfishersci.cauni.lu

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques frequently applied for the analysis of Homo Sildenafil and other PDE5 inhibitors. nih.govwikidata.orgmyskinrecipes.comkoreascience.krresearchgate.net These methods offer high resolution and sensitivity, making them suitable for the analysis of complex samples.

HPLC methods for the analysis of sildenafil and its analogues, including this compound, often utilize reversed-phase columns, such as C18 columns. researchgate.netfda.gov.tw Mobile phases typically consist of mixtures of water or buffered solutions and organic solvents like acetonitrile (B52724) or methanol, often used in gradient elution modes to optimize separation. fda.gov.twuctm.edu Detection is commonly performed using UV detectors, often photodiode array (PDA) detectors, which provide spectral information for peak identification. researchgate.netfda.gov.twresearchgate.netofdt.fr

UHPLC offers faster analysis times and improved resolution compared to conventional HPLC due to smaller particle size columns and higher flow rates. researchgate.netsemanticscholar.org UHPLC coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the detection and quantification of this compound in various matrices. shimadzu-webapp.euresearchgate.netofdt.frsemanticscholar.orgnih.govresearchgate.net

Several studies have reported the application of HPLC and UHPLC for the analysis of this compound in dietary supplements. For instance, an HPLC-UV method using a C18 column and a water-acetonitrile gradient has been employed for the purification and analysis of related compounds. UHPLC-MS/MS methods have been developed for the rapid and simultaneous determination of sildenafil and its analogues, including this compound, in dietary supplements. shimadzu-webapp.euofdt.frsemanticscholar.org These methods often involve optimized chromatographic conditions and specific mass transitions for target analytes to ensure sensitivity and selectivity. shimadzu-webapp.eusemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another chromatographic technique used for the analysis of sildenafil and its derivatives. myskinrecipes.comresearchgate.net While GC-MS is suitable for volatile and thermally stable compounds, its application to PDE5 inhibitors like this compound may require specific conditions due to their molecular weight and boiling points. researchgate.netsemanticscholar.org GC-MS coupled with triple quadrupole mass spectrometry (GC-QQQMS) in multiple reaction monitoring (MRM) mode has been applied for the identification, confirmation, and quantification of this compound and other PDE5 inhibitors in dietary supplements. nih.gov This approach offers high sensitivity and selectivity by monitoring specific fragmentation pathways of the target analytes. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simpler and more economical chromatographic technique that can be used for the screening of this compound and other PDE5 inhibitors in various products. researchgate.netmyskinrecipes.comkoreascience.krresearchgate.netnih.gov HPTLC methods typically involve the separation of compounds on a stationary phase coated on a plate, followed by detection using UV light or spraying with visualization reagents. researchgate.netresearchgate.netnih.gov An HPTLC method using silica (B1680970) gel plates and a mobile phase system of ethyl acetate, toluene, methanol, and ammonia (B1221849) has been developed for the screening of PDE5 inhibitors, including this compound, in dietary supplements. researchgate.netnih.gov This method can provide rapid screening results and is useful for detecting the presence of these adulterants. researchgate.netnih.gov

Application of Deuterated this compound as Internal Standards in Analytical Chemistry

Deuterated internal standards, such as this compound-d5, play a crucial role in quantitative analytical methods, particularly in mass spectrometry-based techniques. psu.edumedchemexpress.com The use of isotopically labeled internal standards helps to improve the accuracy and reliability of quantification by compensating for variations in sample preparation, matrix effects, and instrument response. shimadzu-webapp.eumyskinrecipes.com

This compound-d5 is primarily used as an internal standard in mass spectrometry and chromatography for the accurate quantification of sildenafil and its metabolites in biological samples. myskinrecipes.com It is particularly valuable in pharmacokinetic studies to understand drug metabolism, distribution, and excretion. myskinrecipes.com In forensic toxicology, deuterated internal standards are employed to detect and measure drug levels in cases of suspected misuse or overdose, enhancing analytical sensitivity. myskinrecipes.com The deuterated structure of this compound-d5 provides a distinct mass-to-charge ratio while retaining similar chromatographic properties to the non-deuterated analyte, allowing for precise quantification. myskinrecipes.commedchemexpress.com

Development and Validation of Forensic Toxicology Methods for this compound Detection

Forensic toxicology laboratories play a critical role in identifying and quantifying illicit or undeclared substances, including this compound, in biological specimens and seized products. researchgate.netshimadzu-webapp.eukoreascience.krpsu.edu The development and validation of robust analytical methods are essential for reliable forensic analysis.

Methods for the forensic detection of this compound often involve sample preparation techniques to extract the analyte from complex biological matrices such as blood, urine, and hair. shimadzu-webapp.eunih.gov These extracts are then analyzed using sensitive and selective techniques like LC-MS/MS or GC-MS/MS. shimadzu-webapp.euresearchgate.netnih.gov Forensic methods are rigorously validated to ensure their specificity, sensitivity, accuracy, and precision in the relevant matrices. researchgate.netshimadzu-webapp.eu This includes determining limits of detection (LOD) and limits of quantification (LOQ), evaluating linearity, and assessing matrix effects and recovery. researchgate.netnih.gov The use of internal standards, such as deuterated this compound, is a standard practice in forensic toxicology to ensure accurate quantification. shimadzu-webapp.eupsu.edu

Studies have reported the development of streamlined UHPLC-MS/MS methods for the detection of illegal PDE5 substances, including this compound, in blood samples, which are crucial for forensic investigations. shimadzu-webapp.eu These methods are designed to be sensitive enough to detect the presence of these compounds even at low concentrations. shimadzu-webapp.eupsu.edu

Qualitative and Quantitative Analysis in Complex Matrices

The analysis of this compound in complex matrices such as dietary supplements, herbal products, and biological fluids presents significant analytical challenges due to the presence of numerous endogenous compounds or other adulterants that can interfere with the analysis. researchgate.netwikidata.orgmims.commyskinrecipes.comzhanggroup.orgkoreascience.krpsu.edu

Qualitative analysis aims to identify the presence of this compound in a sample. This is typically achieved by comparing the chromatographic retention time, UV spectrum, and/or mass spectrum of a peak in the sample to those of a reference standard. researchgate.netfda.gov.twresearchgate.netofdt.fr Techniques like LC-MS, particularly LC-MS/MS and LC-QTOF-MS, are powerful tools for the qualitative identification of this compound and its analogues in complex matrices due to their ability to provide detailed structural information through fragmentation patterns and accurate mass measurements. researchgate.netsemanticscholar.orgnih.govnih.govcolab.ws

Quantitative analysis involves determining the amount or concentration of this compound in a sample. This is commonly done using chromatographic methods coupled with detectors that provide a signal proportional to the amount of analyte, such as UV detectors or mass spectrometers operating in quantitative modes (e.g., MRM). researchgate.netresearchgate.netofdt.frsemanticscholar.orgnih.gov Calibration curves are generated using known concentrations of the analyte and an internal standard to accurately determine the concentration in unknown samples. shimadzu-webapp.euresearchgate.net

Sample preparation is a critical step in the analysis of complex matrices to isolate the target analyte and remove interfering substances. Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been employed for the extraction of PDE5 inhibitors, including this compound, from various matrices. researchgate.netresearchgate.net

Studies have demonstrated the successful application of various analytical methods for the qualitative and quantitative analysis of this compound in complex matrices. For example, HPLC-UV and LC-MS/MS methods have been used to detect and quantify sildenafil and its analogues in dietary supplements. researchgate.netresearchgate.netofdt.frsemanticscholar.orgresearchgate.net GC-MS/MS has also been applied for the quantification of this compound in dietary supplements. nih.gov These studies highlight the importance of selecting appropriate sample preparation and analytical techniques to achieve reliable results in complex sample types.

Here is a table summarizing some analytical methods used for the detection and quantification of this compound and related compounds:

| Analytical Technique | Application | Matrix Examples | Detection Method | Key Features | Citations |

| HPLC | Identification and Quantification | Dietary Supplements, Pharmaceutical Products | UV, PDA | High resolution, Versatile mobile phases | researchgate.netresearchgate.netofdt.fr |

| UHPLC | Identification and Quantification | Dietary Supplements, Biological Samples | UV, MS, MS/MS | Faster analysis, Improved resolution, High sensitivity | shimadzu-webapp.euresearchgate.netofdt.frsemanticscholar.orgnih.govresearchgate.net |

| GC-MS | Identification and Quantification | Dietary Supplements | MS | Suitable for volatile compounds, Requires specific conditions for PDE5 inhibitors | myskinrecipes.comresearchgate.netsemanticscholar.orgnih.gov |

| HPTLC | Screening | Dietary Supplements, Lifestyle Products | UV, Visualization Reagents | Simple, Economical, Rapid screening | researchgate.netmyskinrecipes.comkoreascience.krresearchgate.netnih.gov |

| LC-MS/MS | Identification and Quantification | Dietary Supplements, Biological Samples, Forensic Samples | MS/MS | High sensitivity and selectivity, Suitable for complex matrices | shimadzu-webapp.eupsu.eduresearchgate.netfda.gov.twofdt.frsemanticscholar.orgnih.govresearchgate.net |

| LC-QTOF-MS | Identification | Counterfeit Pharmaceuticals, Dietary Supplements | MS | Accurate mass measurement, Detailed fragmentation information | researchgate.netnih.govnih.govcolab.ws |

| GC-QQQMS | Identification and Quantification | Dietary Supplements | MS/MS (MRM) | High sensitivity and selectivity in complex matrices | nih.gov |

Challenges and Future Directions in Homo Sildenafil Research

Understanding the Full Pharmacological and Toxicological Spectrum of Sildenafil (B151) Analogues

A significant challenge in the field is the limited understanding of the complete pharmacological and toxicological profiles of sildenafil analogues, including Homo Sildenafil shimadzu-webapp.eujst.go.jp. While their structural similarity to sildenafil suggests similar PDE5 inhibitory activity, their potency, selectivity for other phosphodiesterase enzymes, and potential off-target effects can vary significantly wikipedia.orgnih.govnih.gov. The presence of these analogues in unregulated products raises concerns about potential unpredictable reactions and serious adverse effects due to the lack of available data on their toxicity and safety shimadzu-webapp.eujst.go.jp. Research is needed to comprehensively evaluate the in vitro and in vivo pharmacological activities of this compound and other emerging analogues, beyond just PDE5 inhibition, to understand their full spectrum of effects on various biological targets and pathways. This includes investigating their potential interactions with other enzymes and receptors. Furthermore, detailed toxicological studies are crucial to determine safe exposure levels and identify potential health risks associated with their consumption.

Development of Novel Analytical Strategies for Emerging Analogues

The clandestine nature of this compound and other sildenafil analogues in adulterated products necessitates the continuous development of advanced analytical strategies for their detection, identification, and quantification shimadzu-webapp.eumdpi.comresearchgate.netnih.gov. Traditional screening techniques like HPLC-UV and TLC-UV have been used, but mass spectrometry (MS), particularly LC-MS/MS and LC-QTOF-MS/MS, offers higher sensitivity and specificity crucial for identifying unknown or emerging analogues jfda-online.comshimadzu-webapp.eumdpi.comresearchgate.netmdpi.com. Challenges include the need for updated spectral libraries to include the growing number of known and novel analogues, as well as the development of rapid and cost-effective screening methods applicable to diverse matrices, such as dietary supplements and biological samples jfda-online.comnih.govmdpi.comresearchgate.net. Future directions involve the exploration of hyphenated techniques and high-resolution mass spectrometry to enable the rapid and unambiguous identification of even minor structural variations in these compounds researchgate.netmdpi.com. The development of standardized analytical protocols and increased collaboration among regulatory bodies and research institutions are essential to combat the proliferation of these unapproved substances.

Investigating the Impact of this compound in Diverse Biological Systems and Disease Models

Research into the impact of this compound in diverse biological systems and disease models is still in its nascent stages. While its primary association is with erectile dysfunction due to its structural similarity to sildenafil, the effects of this compound on other physiological systems are largely unexplored. Studies on sildenafil have indicated potential effects beyond PDE5 inhibition, including impacts on cardiovascular function, renal health, and even potential roles in cancer research and neurodegenerative diseases in animal models trialanderror.orgpreprints.orgiu.edunih.gov. Given the structural differences, albeit minor, between this compound and sildenafil, it cannot be assumed that they will have identical effects in all biological contexts. Future research should focus on conducting targeted studies to evaluate the effects of this compound in various in vitro and in vivo models relevant to different diseases and biological processes. This includes investigating its potential impact on cellular signaling pathways, organ function, and disease progression in relevant animal models. Understanding these effects is critical for assessing the full potential risks and, potentially, any unforeseen therapeutic applications of this compound.

Exploration of Structure-Activity Relationships for Enhanced Therapeutic Specificity

A key area for future research involves a detailed exploration of the structure-activity relationships (SAR) of this compound and other sildenafil analogues nih.govnih.govscbt.commdpi.com. Understanding how subtle changes in chemical structure influence their binding affinity to PDE5 and other targets, as well as their pharmacokinetic and pharmacodynamic properties, is crucial for rational drug design. This compound differs from sildenafil by the presence of an ethyl group on the piperazine (B1678402) ring instead of a methyl group jfda-online.comresearchgate.net. Investigating the impact of this specific structural variation, and comparing it to other analogues with different modifications, can provide valuable insights into the molecular determinants of PDE5 inhibition and selectivity. Future studies should utilize a combination of synthetic chemistry, in vitro enzyme assays, and computational modeling to systematically explore the SAR of this compound and related compounds. This knowledge can inform the development of novel PDE5 inhibitors with improved efficacy, selectivity, and safety profiles, potentially leading to new therapeutic agents with enhanced specificity and reduced off-target effects.

Q & A

Q. What ethical and logistical considerations are critical for clinical trials testing this compound in underrepresented populations?

- Methodological Answer : Ensure diversity in recruitment (e.g., postmenopausal women, ethnic minorities) via community partnerships. Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize participant risk. Submit protocols to institutional review boards (IRBs) with detailed safety monitoring plans (e.g., ECG for QT prolongation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.